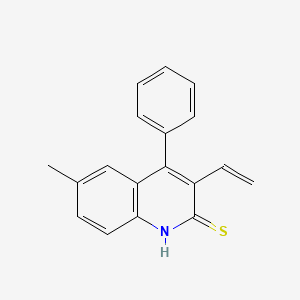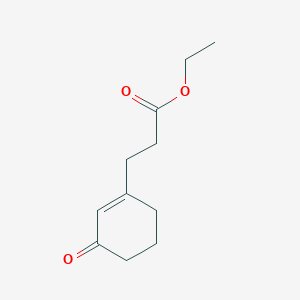
Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a cyclohexene ring with a keto group at the third position and an ethyl ester group attached to a propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different alkyl or acyl groups.
Scientific Research Applications
Chemistry: Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit various biological activities, including anti-inflammatory and antimicrobial properties .
Industry: The compound is used in the production of fragrances and flavoring agents. Its pleasant odor makes it suitable for use in perfumes and food additives .
Mechanism of Action
The mechanism of action of ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert various effects .
Comparison with Similar Compounds
- Ethyl 3-(6-oxo-1-cyclohexen-1-yl)propanoate
- Ethyl 4-(2-oxocyclohex-3-ene-1-yl)propanoate
- Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate
Uniqueness: Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate is unique due to the specific positioning of the keto group on the cyclohexene ring. This structural feature influences its reactivity and the types of reactions it can undergo. The presence of both the keto and ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
61589-75-1 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 3-(3-oxocyclohexen-1-yl)propanoate |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h8H,2-7H2,1H3 |
InChI Key |
HKBKYJJEFCDSPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


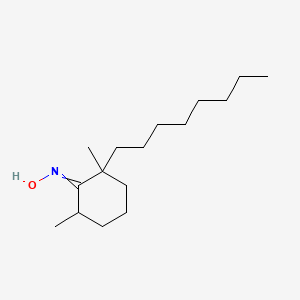
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid](/img/structure/B14582294.png)
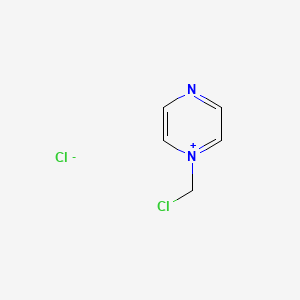
![2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14582304.png)

![2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14582315.png)
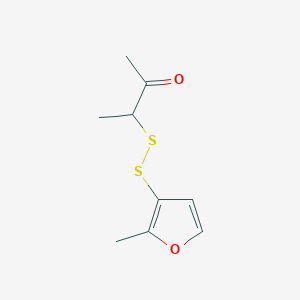
![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)
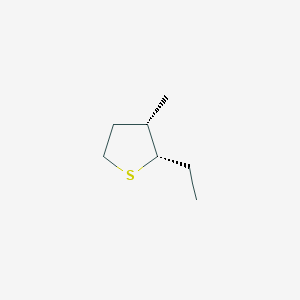
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
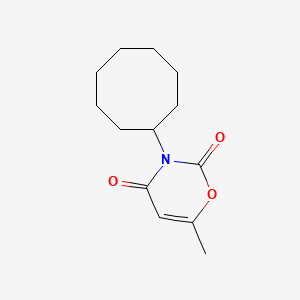
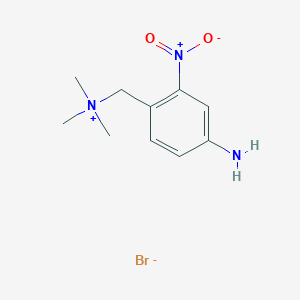
![7-Fluorotetrazolo[1,5-a]quinoxaline](/img/structure/B14582351.png)
